![molecular formula C27H29N3O4S B2604367 N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 899927-97-0](/img/new.no-structure.jpg)
N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are widely represented and hold a unique place among fused pyrimidine compounds .
Molecular Structure Analysis
Thienopyrimidine derivatives share a common structural feature, which is a pyrimidine ring fused with a thiophene ring . The exact molecular structure of this specific compound would require more specific information or a dedicated analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, antifungal, and antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were reported to have analgesic and anti-inflammatory activities, highlighting the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Activities
- Pyrimidine derivatives containing heterocyclic compounds have demonstrated significant antifungal effects against important types of fungi, suggesting their potential as antifungal agents (Jafar et al., 2017).
Imaging and Diagnostic Applications
- Fluoroethoxy and fluoropropoxy substituted pyrimidine derivatives have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging studies related to neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Dual Inhibitors for Therapeutic Applications
- Classical and nonclassical pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise as potential antitumor agents (Gangjee et al., 2009).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
899927-97-0 |
|---|---|
Molekularformel |
C27H29N3O4S |
Molekulargewicht |
491.61 |
IUPAC-Name |
N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3 |
InChI-Schlüssel |
SZUAEHGRSLZULG-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2604284.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)
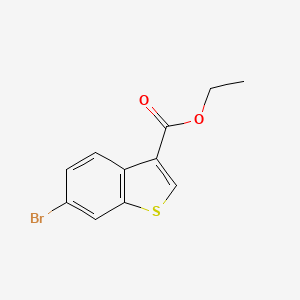
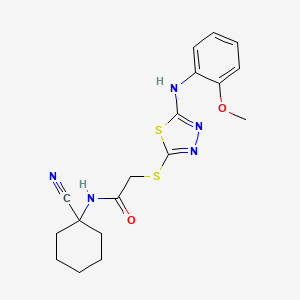
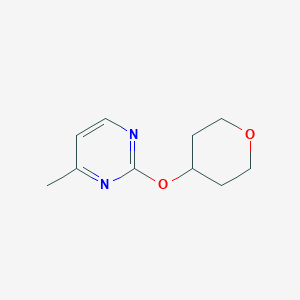
![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)
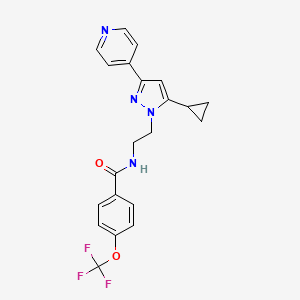
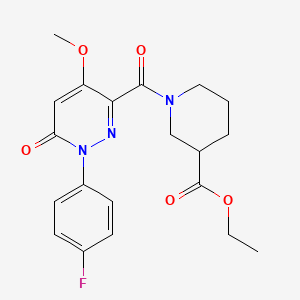
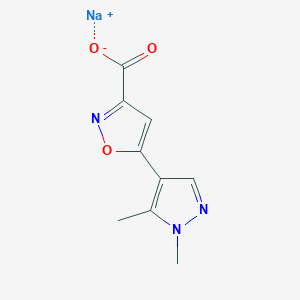
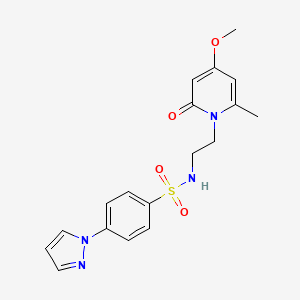
![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![tert-butyl N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate](/img/structure/B2604300.png)
![5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2604302.png)

